molecular formula C23H21N3OS B11953363 N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11953363
M. Wt: 387.5 g/mol
InChI Key: MRJVZUWRGUGYJB-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzodiazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the intermediate with diphenylmethylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the benzodiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole, 2-mercaptobenzimidazole, and their derivatives.

    Thioether Compounds: Compounds containing sulfanyl groups, such as thioethers and thiols.

Uniqueness

N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of a benzodiazole core, a sulfanyl group, and an acetamide linkage. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

N-benzhydryl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H21N3OS/c1-16-12-13-19-20(14-16)25-23(24-19)28-15-21(27)26-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H,24,25)(H,26,27)

InChI Key

MRJVZUWRGUGYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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